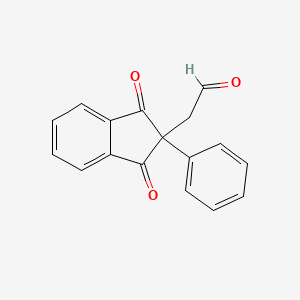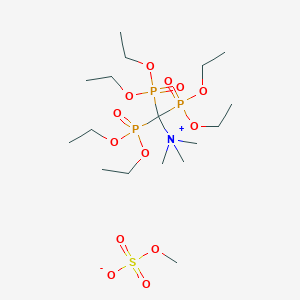
5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate is a complex organophosphorus compound. This compound is notable for its unique structure, which includes multiple phosphoryl and ethoxy groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate involves multiple steps. The initial step typically includes the reaction of diethyl phosphite with a suitable alkylating agent under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to further reactions involving ethoxy and trimethylamine groups to achieve the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, ensuring the reproducibility and efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The phosphoryl groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide: This compound is similar in structure but lacks the additional ethoxy and trimethylamine groups.
5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide: Another similar compound with isopropoxy groups instead of ethoxy groups.
Uniqueness
The uniqueness of 5-(Diethoxyphosphoryl)-4,6-diethoxy-N,N,N-trimethyl-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-aminium methyl sulfate lies in its complex structure, which provides it with distinct chemical properties and reactivity. The presence of multiple phosphoryl and ethoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
106753-28-0 |
|---|---|
Formule moléculaire |
C17H42NO13P3S |
Poids moléculaire |
593.5 g/mol |
Nom IUPAC |
methyl sulfate;trimethyl-[tris(diethoxyphosphoryl)methyl]azanium |
InChI |
InChI=1S/C16H39NO9P3.CH4O4S/c1-10-21-27(18,22-11-2)16(17(7,8)9,28(19,23-12-3)24-13-4)29(20,25-14-5)26-15-6;1-5-6(2,3)4/h10-15H2,1-9H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
LDKVBQSBIJJRIT-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(C([N+](C)(C)C)(P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
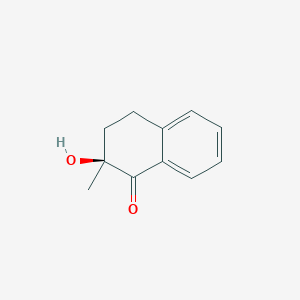

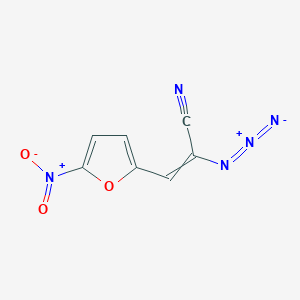
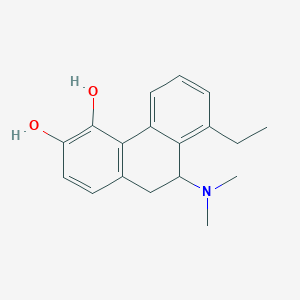

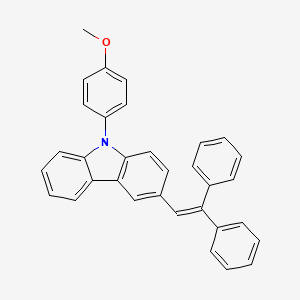
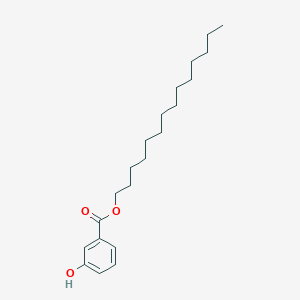
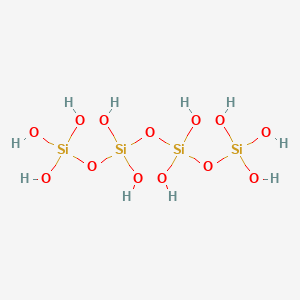
![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)


